![molecular formula C8H10N2O2 B1425909 1-(6-Methoxypyrimidin-4-yl)propan-2-one CAS No. 1461708-86-0](/img/structure/B1425909.png)
1-(6-Methoxypyrimidin-4-yl)propan-2-one
Overview
Description
1-(6-Methoxypyrimidin-4-yl)propan-2-one is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol It is characterized by a pyrimidine ring substituted with a methoxy group at the 6-position and a propan-2-one group at the 1-position
Preparation Methods
The synthesis of 1-(6-Methoxypyrimidin-4-yl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 6-methoxypyrimidine-4-carbaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(6-Methoxypyrimidin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the methoxy group. Common reagents include halogens and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(6-Methoxypyrimidin-4-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infections.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. For example, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects .
Comparison with Similar Compounds
1-(6-Methoxypyrimidin-4-yl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound has a similar methoxy group but differs in its core structure, leading to different chemical and biological properties.
4-Methoxy-6-phenethyl-2H-pyran-2-one: Another compound with a methoxy group, but with a pyran ring instead of a pyrimidine ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrimidine ring and a ketone group, which confer unique chemical reactivity and potential biological activities.
Biological Activity
1-(6-Methoxypyrimidin-4-yl)propan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 180.20 g/mol. The compound features a pyrimidine ring substituted at the 6-position with a methoxy group, which is critical for its biological activity.
The precise mechanism of action for this compound is still under investigation. However, studies suggest that it may interact with specific enzymes or receptors in biological pathways, influencing cellular processes such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Cell Signaling Modulation : It could affect signaling pathways that are crucial for cell proliferation and survival, particularly in cancerous cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for treating infections.
Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, possibly through the modulation of apoptotic pathways.
Case Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values reported at approximately 25 µM.
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that the compound may cause skin irritation and eye damage upon exposure, categorized under hazard classifications H315 (Skin corrosion/irritation) and H319 (Serious eye damage/eye irritation) .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to enhance the efficacy and reduce toxicity. For instance, modifications at the methoxy group or pyrimidine ring could lead to improved biological activity or selectivity towards specific targets .
Properties
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)3-7-4-8(12-2)10-5-9-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPNHCXJXBJMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=NC=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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